molecular formula C10H11NO4 B1210288 4-Nitrophenyl butyrate CAS No. 2635-84-9

4-Nitrophenyl butyrate

Cat. No. B1210288
CAS RN: 2635-84-9
M. Wt: 209.2 g/mol
InChI Key: DVDUMIQZEUTAGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-nitrophenyl butyrate, such as 4-(tert-butyl)-4-nitro-1,1-biphenyl and derivatives involving 4-nitrophenyl groups, typically involves specific reaction conditions that ensure the introduction of the nitro group into the phenyl ring. For instance, Kumari et al. (2023) detailed the synthesis of 4-(tert-butyl)-4-nitro-1,1-biphenyl, showcasing techniques applicable to 4-nitrophenyl butyrate synthesis, which includes spectroscopic and single-crystal X-ray diffraction techniques for structural characterization (Kumari et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds akin to 4-nitrophenyl butyrate often reveals insights into their reactivity and interaction capabilities. The study by Al‐Azmi and Shalaby (2018) describes the structural confirmation through various spectroscopic studies and X-ray single-crystal determination, providing a foundation for understanding the molecular geometry, vibrational frequencies, and electronic properties of 4-nitrophenyl butyrate-related compounds (Al‐Azmi & Shalaby, 2018).

Chemical Reactions and Properties

Chemical properties of 4-nitrophenyl butyrate derivatives, including reactivity patterns and interaction mechanisms, can be explored through studies like those conducted by Kumar et al. (2022), where spectroscopic characterization, Hirshfeld surface analysis, and DFT calculation shed light on the compound's interactions and stability (Kumar et al., 2022).

Physical Properties Analysis

Understanding the physical properties of 4-nitrophenyl butyrate, such as its crystal structure and hydrogen bonding patterns, is essential for its application in research. Wu et al. (2011) provided insights into the crystal structure, stabilized by hydrogen bonds, of a related compound, offering perspectives on how 4-nitrophenyl butyrate's physical properties might influence its utility in various assays (Wu et al., 2011).

Chemical Properties Analysis

The chemical properties of 4-nitrophenyl butyrate, including its enzymatic hydrolysis and interaction with esterases, are crucial for its use in biochemical assays. Sterri et al. (1985) compared the hydrolysis of methyl butyrate and 4-nitrophenyl butyrate, highlighting the specificity of enzyme interaction, a key factor in its application for studying enzyme activity (Sterri et al., 1985).

Scientific Research Applications

Catalytic Reduction of 4-Nitrophenol

In the field of nanotechnology , 4-Nitrophenyl butyrate is used in the catalytic reduction of 4-nitrophenol . This process has become a benchmark reaction to assess the activity of nanostructured materials . The reduction of 4-Nitrophenol is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .

Substrate for Mycobacterial Phospholipase A and Mycobacterial Cutinase Activity

In the field of microbiology , 4-Nitrophenyl butyrate is used as a substrate for mycobacterial phospholipase A and mycobacterial cutinase activity . These enzymes are involved in the metabolism of mycobacteria, a type of bacteria that includes species responsible for diseases such as tuberculosis and leprosy.

Determining the Effect of Buffers and Solvents on Human Carboxylesterase

In the field of biochemistry , 4-Nitrophenyl butyrate is used as a substrate to determine the effect of buffers and solvents on human carboxylesterase . Carboxylesterases are enzymes that hydrolyze esters and are involved in drug metabolism and detoxification processes in the human body.

Safety And Hazards

When handling 4-Nitrophenyl butyrate, it is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be worn. It is also advised to ensure adequate ventilation and remove all sources of ignition .

Future Directions

Future research on 4-Nitrophenyl butyrate could focus on its reduction. The catalytic reduction of 4-nitrophenol has become a benchmark reaction to assess the activity of nanostructured materials . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway .

properties

IUPAC Name

(4-nitrophenyl) butanoate
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InChI

InChI=1S/C10H11NO4/c1-2-3-10(12)15-9-6-4-8(5-7-9)11(13)14/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DVDUMIQZEUTAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
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Molecular Formula

C10H11NO4
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DSSTOX Substance ID

DTXSID80180955
Record name 4-Nitrophenyl butyrate
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Molecular Weight

209.20 g/mol
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Physical Description

Clear yellow liquid; [Sigma-Aldrich MSDS]
Record name 4-Nitrophenyl butyrate
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Product Name

4-Nitrophenyl butyrate

CAS RN

2635-84-9
Record name p-Nitrophenyl butyrate
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Record name 4-Nitrophenyl butyrate
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Record name 4-Nitrophenyl butyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
741
Citations
SH Sterri, BA Johnsen, F Fonnum - Biochemical pharmacology, 1985 - Elsevier
… The hydrolysis of methyl butyrate and 4-nitrophenyl butyrate by … not 4-nitrophenyl butyrate, indicates that the group of carboxylesterase preferentially hydrolyzing 4-nitrophenyl butyrate …
Number of citations: 104 www.sciencedirect.com
K Kim, HS Lee, HM Kim - Vibrational spectroscopy, 2007 - Elsevier
We have investigated the thermal and photochemical characteristics of silver 4-nitrophenylbutyrate (Ag-4NPB) by means of infrared and Raman spectroscopy, coupled with X-ray …
Number of citations: 4 www.sciencedirect.com
JR Grothusen, PK Bryson, JK Zimmerman… - Journal of Agricultural …, 1986 - ACS Publications
… acid], 1- and 2-naphthyl acetate, 4-nitrophenyl acetate, and 4-nitrophenyl butyrate were … parathion and for 4-nitrophenyl acetate and 4-nitrophenyl butyrate were done the same …
Number of citations: 11 pubs.acs.org
CC Ooi, NM Good, DB Williams… - Clinical and …, 2010 - Wiley Online Library
Butyrate, a bacteria fermentative product in the colonic lumen, has been shown to produce a wide variety of biological effects in human cancer cells in vitro. However, there are …
Number of citations: 19 onlinelibrary.wiley.com
AM Watson, H Chambers, JE Chambers - Toxicology letters, 1994 - Elsevier
… Esterases hydrolyzing 4-nitrophenyl butyrate, valerate, and branched chain esters were most sensitive to paraoxon inhibition while those hydrolyzing 4-nitrophenyl hexanoate and …
Number of citations: 12 www.sciencedirect.com
SH Sterri, G Berge, F Fonnum - Acta pharmacologica et …, 1985 - Wiley Online Library
… The carboxylesterase activity towards methyl butyrate and 4-nitrophenyl butyrate in plasma of both sexes increased from negligible (5 days old) to adult inale valuc (31 days old). The …
Number of citations: 48 onlinelibrary.wiley.com
KA Grove, S Sae‐Tan, MJ Kennett, JD Lambert - Obesity, 2012 - Wiley Online Library
… and the conversion of 4-nitrophenyl butyrate to 4-nitrophenol … six different concentrations of 4-nitrophenyl butyrate (0–0.50 … velocity data at each concentration of 4-nitrophenyl butyrate. …
Number of citations: 129 onlinelibrary.wiley.com
S Park - 미생물학회지, 2015 - msk.or.kr
… The hydrolytic activities of the expressed proteins towards 4-nitrophenyl acetate and 4-nitrophenyl butyrate were measured and compared with those of CAL-B to identify whether the …
Number of citations: 1 www.msk.or.kr
SH Sterri, F Fonnum - Biochemical pharmacology, 1987 - Elsevier
… to our small protein peak with low activity towards 4-nitrophenyl butyrate just at ~15.0 (Fig. l), which … Previous results have suggested that methyl butyrate and 4-nitrophenyl butyrate are …
Number of citations: 22 www.sciencedirect.com
FJS Araújo, BSR Gomes, CC Bessa… - 2018 - repositorio.ufc.br
… and the activity evaluated against 4-nitrophenyl butyrate substract. Recombinante esterase was … It was active against 4-nitrophenyl butyrate at 30 C with specific activity of 216.3 ± 16.4 U/…
Number of citations: 2 repositorio.ufc.br

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